4-(2-Amino-1,1-difluoroethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-1,1-difluoroethyl)benzonitrile is an organic compound with the molecular formula C9H8F2N2 It is characterized by the presence of an amino group and two fluorine atoms attached to an ethyl group, which is further connected to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1-difluoroethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by a cyano group replacement and aminolysis substitution. The reaction conditions often involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves easily obtainable raw materials and straightforward procedures. The total yield of the product can reach up to 75%, with high purity and minimal harmful emissions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-1,1-difluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into other functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the amino group can lead to the formation of nitro compounds, while reduction of the nitrile group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-1,1-difluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group and the fluorine atoms play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,1-Difluoroethyl)benzonitrile
- 4-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride
- 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride
Uniqueness
4-(2-Amino-1,1-difluoroethyl)benzonitrile is unique due to the presence of both an amino group and two fluorine atoms on the ethyl group. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H8F2N2 |
---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
4-(2-amino-1,1-difluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H8F2N2/c10-9(11,6-13)8-3-1-7(5-12)2-4-8/h1-4H,6,13H2 |
InChI-Schlüssel |
GSRZWUNAKLBWHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.